molecular formula C8H12O B056688 Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI) CAS No. 115142-98-8

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)

Cat. No. B056688
CAS RN: 115142-98-8
M. Wt: 124.18 g/mol
InChI Key: DBNPBZLNYQDORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI), commonly known as DMCA, is a cyclic ketone that has gained significant attention in scientific research due to its unique chemical structure and potential applications. DMCA is synthesized through various methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. In

Mechanism Of Action

DMCA exerts its anti-inflammatory and analgesic properties through the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response and pain signaling pathways. By inhibiting the COX enzyme, DMCA reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
DMCA has been shown to exhibit significant anti-inflammatory and analgesic effects in various animal models. It has also been shown to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug.

Advantages And Limitations For Lab Experiments

One of the major advantages of DMCA is its ability to inhibit the COX enzyme, which is a key target for the development of anti-inflammatory and analgesic drugs. DMCA also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a drug. However, one of the limitations of DMCA is its relatively complex synthesis method, which may limit its widespread use in the laboratory.

Future Directions

There are several future directions for the study of DMCA. One potential direction is the further investigation of its anti-inflammatory and analgesic properties, particularly in human clinical trials. Another potential direction is the development of new synthetic methods for DMCA that are more efficient and scalable. Additionally, DMCA may have potential applications in the development of new chiral building blocks for the synthesis of various organic compounds. Overall, the study of DMCA has the potential to lead to the development of new drugs and organic compounds with significant therapeutic value.

Synthesis Methods

DMCA is synthesized through various methods, including the use of Grignard reagents and palladium-catalyzed cross-coupling reactions. The Grignard reagent method involves the reaction of 2,4-dimethylcyclobutanone with magnesium in the presence of anhydrous ether to form the Grignard reagent, which is then reacted with ethyl formate to yield DMCA. The palladium-catalyzed cross-coupling reaction involves the reaction of 2,4-dimethylcyclobutanone with vinyl iodide in the presence of palladium catalyst to yield DMCA.

Scientific Research Applications

DMCA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. DMCA has also been studied for its potential use as a chiral building block in the synthesis of various organic compounds.

properties

IUPAC Name

1-(2,4-dimethylcyclobuten-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-5-4-6(2)8(5)7(3)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNPBZLNYQDORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=C1C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2,4-dimethyl-1-cyclobuten-1-YL)-(9CI)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.